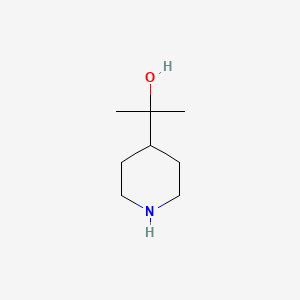

2-(Piperidin-4-yl)propan-2-ol

描述

Historical Perspective of Piperidine-containing Scaffolds in Medicinal Chemistry and Organic Synthesis

The story of piperidine (B6355638) began in 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper. atamanchemicals.comwikipedia.org This discovery marked the entry of this six-membered nitrogen-containing heterocycle into the world of organic chemistry. nih.govencyclopedia.pub Throughout the 19th and early 20th centuries, piperidine became a key building block in the synthesis of various nitrogen-containing compounds and alkaloid analogs. atamanchemicals.com

By the mid-20th century, the significance of the piperidine scaffold in medicinal chemistry became increasingly evident. atamanchemicals.com Its structural motif is present in numerous natural alkaloids with diverse biological activities, including morphine, an opiate analgesic, and atropine, used to treat bradycardia. encyclopedia.pub The versatility of the piperidine ring has led to its incorporation into a wide array of synthetic medicinal agents. nih.govresearchgate.net Today, piperidine and its derivatives are considered one of the most important synthetic fragments in drug design and are found in over twenty classes of pharmaceuticals, including antipsychotics, analgesics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.netijnrd.org The development of efficient and cost-effective methods for the synthesis of substituted piperidines has been a long-standing focus of research, with thousands of papers published on the topic in recent years. nih.gov

Significance of the 2-(Piperidin-4-yl)propan-2-ol Moiety in Chemical Design and Biological Activity

The this compound moiety, a specific derivative of piperidine, holds particular importance in chemical design due to its unique structural features. cymitquimica.com The piperidine ring itself can act as a pharmacophore, influencing the biological activity of a molecule. cymitquimica.com The introduction of a 2-propanol group at the 4-position of the piperidine ring adds a hydroxyl group and a dimethylated carbon, which can significantly impact the compound's physicochemical properties and its interactions with biological targets. cymitquimica.com

Overview of Research Trajectories Involving this compound and its Derivatives

Research involving this compound and its derivatives has spanned various therapeutic areas, highlighting the versatility of this chemical scaffold. The core structure has been utilized as a building block in the synthesis of compounds targeting a range of biological pathways. evitachem.com

Derivatives of this compound have been investigated for their potential as inhibitors of enzymes such as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), also known as aldo-keto reductase 1C3 (AKR1C3). researchgate.net This enzyme is implicated in the production of testosterone (B1683101) in the prostate, making it a target for the treatment of castration-resistant prostate cancer. researchgate.net In one study, the introduction of a tertiary alcohol, as seen in the this compound moiety, enhanced inhibitory activity and improved metabolic stability of the lead compound. researchgate.net

The this compound scaffold has also been incorporated into more complex molecules targeting other kinases and receptors. For example, it has been integrated into pyrido[3,2-d]pyrimidine (B1256433) derivatives, which have been explored for their potential in various medicinal chemistry applications, including as anticancer agents. ontosight.ai Furthermore, the synthesis of this compound and its hydrochloride salt has been a subject of research, with a focus on developing simple, high-yield, and cost-effective preparation methods suitable for industrial production. google.com

The following tables provide an overview of some research involving derivatives of this compound:

| Compound Name | Research Focus | Key Findings |

| 2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol | Inhibition of type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) for potential treatment of castration-resistant prostate cancer. | The tertiary alcohol group enhanced inhibitory activity and improved metabolic stability. The compound suppressed androstenedione-induced intratumoral testosterone production in a mouse model. researchgate.net |

| 2-(1-{[2-(2H-Indazol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-ol | Synthesis and potential as a bioactive molecule. | This complex molecule incorporating the this compound moiety has been synthesized and cataloged, suggesting interest in its potential pharmacological properties due to the known activities of its constituent fragments (indazole, morpholine, pyrido[3,2-d]pyrimidine). ontosight.ai |

| Derivative Class | Therapeutic Area | Research Application |

| Indole-based derivatives | Oncology | Development of selective inhibitors of 17β-HSD5. researchgate.net |

| Pyrido[3,2-d]pyrimidine-based derivatives | Medicinal Chemistry | Exploration of complex molecules with potential bioactivity. ontosight.ai |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-piperidin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,10)7-3-5-9-6-4-7/h7,9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXYTWTZMGUQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409441 | |

| Record name | 2-(Piperidin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22990-34-7 | |

| Record name | 2-(Piperidin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Piperidyl)-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Piperidin 4 Yl Propan 2 Ol and Its Analogs

Established Synthetic Routes to 2-(Piperidin-4-yl)propan-2-ol

The construction of this compound can be achieved through various established chemical pathways.

A common and industrially applicable method for preparing this compound involves a multi-step sequence starting from a 4-substituted piperidine (B6355638) derivative. vapourtec.com One well-documented route uses 4-piperidinecarboxylic acid ester as the starting material. google.com This process is characterized by the protection of the piperidine nitrogen, modification of the ester group, and subsequent deprotection. google.com

The key steps in this synthesis are:

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is protected, typically with a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting a 4-piperidinecarboxylic acid ester (such as methyl or ethyl 4-piperidinecarboxylate) with Boc anhydride under basic conditions, often using triethylamine. google.com This step prevents the amine from interfering with subsequent reactions.

Alkylation of the Ester Group: The protected intermediate undergoes an alkylation reaction to form the tertiary alcohol. This is typically accomplished using a Grignard reagent, such as methyl magnesium chloride or methyl magnesium bromide. google.com Two equivalents of the Grignard reagent are required to react with the ester, adding two methyl groups to the carbonyl carbon and forming the 2-propanol moiety. google.com

Deprotection of the Piperidine Nitrogen: The final step involves the removal of the Boc protecting group. This is generally achieved through acidolysis, for instance, by treating the intermediate with hydrochloric acid. google.com This step yields the hydrochloride salt of this compound. The free base can be obtained by adjusting the pH to alkaline conditions (pH 11-12). google.com

| Step | Reactants | Reagents | Product | Purpose |

| 1. Protection | 4-Piperidinecarboxylic acid ester | Boc anhydride, Triethylamine | N-Boc-4-piperidinecarboxylic acid ester | Protects the piperidine nitrogen from reacting in the next step. |

| 2. Alkylation | N-Boc-4-piperidinecarboxylic acid ester | Methyl magnesium chloride or Methyl magnesium bromide | N-Boc-2-(Piperidin-4-yl)propan-2-ol | Forms the tertiary alcohol group. |

| 3. Deprotection | N-Boc-2-(Piperidin-4-yl)propan-2-ol | Hydrochloric acid, followed by a base | This compound | Removes the protecting group to yield the final product. |

The piperidine ring, the core of the title compound, is frequently synthesized via the catalytic hydrogenation of corresponding pyridine precursors. wikipedia.org This method is a cornerstone of heterocyclic chemistry, offering a direct route to saturate the aromatic pyridine ring. organic-chemistry.org

Various catalytic systems have been developed for this transformation, each with specific advantages concerning efficiency and substrate tolerance.

Rhodium-based Catalysts: Rhodium on carbon (Rh/C) is an effective heterogeneous catalyst for the complete hydrogenation of pyridines. organic-chemistry.org This reaction can be performed under relatively mild conditions, for example, at 80°C in water with 5 atm of H₂ pressure. organic-chemistry.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst at ambient temperature and pressure has also been demonstrated, providing a high-yield conversion of pyridine to piperidine. nih.gov

Palladium-based Catalysts: Palladium on carbon (Pd/C) is another widely used catalyst. The reduction of pyridine N-oxides to piperidines can be efficiently achieved using ammonium formate (B1220265) as a hydrogen source in the presence of Pd/C, avoiding the need for strong acids or high-pressure hydrogen gas. organic-chemistry.org The chemoselectivity of Pd-catalyzed hydrogenation can be tuned by adjusting reaction conditions, such as the use of acidic additives, to selectively hydrogenate either a nitrile group on the pyridine ring or both the nitrile and the ring itself. rsc.org

Other Catalysts: Other metals like nickel, cobalt, and platinum have also been employed for the hydrogenation of pyridine derivatives. rsc.org Furthermore, metal-free transfer hydrogenation using borane catalysts in the presence of ammonia borane as a hydrogen source offers a practical alternative that avoids high-pressure H₂. organic-chemistry.org

| Catalyst System | Hydrogen Source | Key Features |

| Rh/C | H₂ gas | Effective for complete hydrogenation of various heteroaromatics under mild conditions. organic-chemistry.org |

| Rh/C (Electrocatalytic) | Water | Operates at ambient temperature and pressure with high current efficiency. nih.gov |

| Pd/C | Ammonium Formate | Mild conditions, avoids high pressure and strong acids for reducing pyridine N-oxides. organic-chemistry.org |

| Pd/C | H₂ gas | Chemoselectivity can be controlled with acidic additives. rsc.org |

| Borane Catalyst | Ammonia Borane | Metal-free transfer hydrogenation, avoids high-pressure H₂ gas. organic-chemistry.org |

Derivatization and Functionalization Strategies of this compound

The presence of two reactive sites—the tertiary hydroxyl group and the secondary amine on the piperidine ring—makes this compound a versatile building block for creating a diverse library of analogs.

The tertiary hydroxyl group of this compound can be modified through various reactions, although its sterically hindered nature can influence reactivity. Derivatization of hydroxyl groups is a common strategy to enhance the properties of a molecule. nih.govresearchgate.net

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This process often requires catalysts and specific conditions to overcome the steric hindrance of the tertiary alcohol.

Etherification: The formation of ethers from the tertiary alcohol can be achieved, for example, through a Williamson ether synthesis, though this is challenging for tertiary alcohols. Alternative methods may be required to form an ether linkage.

These modifications are crucial for probing structure-activity relationships, where converting a hydrogen-bond-donating hydroxyl group to an ester or ether can significantly alter a molecule's biological profile.

The secondary amine in the piperidine ring is a highly versatile functional group for derivatization.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This modification is a common strategy in medicinal chemistry to introduce various substituents. nih.gov

N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl derivatives (amides). This transformation converts the basic nitrogen into a neutral amide group, which can alter the molecule's physicochemical properties and biological interactions. nih.gov

N-Amidation: Amide bonds can also be formed using coupling reagents to connect the piperidine nitrogen to a carboxylic acid. nih.gov This approach is fundamental in the synthesis of complex molecules and peptidomimetics.

Introducing aromatic and heteroaromatic systems is a key strategy in drug design to engage in specific interactions with biological targets, such as π-stacking. These groups are typically appended to the piperidine nitrogen.

Methods for this functionalization include:

Reductive Amination: Reacting this compound with an aromatic or heteroaromatic aldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a direct method for N-arylkylation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate, providing a powerful and general method for N-arylation.

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is sufficiently electron-deficient (e.g., containing nitro groups), the piperidine nitrogen can directly displace a leaving group on the ring.

These strategies enable the synthesis of a wide array of derivatives where the properties of the aromatic or heteroaromatic ring can be systematically varied to optimize biological activity. acs.org

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound is a significant area of research, driven by the demand for enantiomerically pure compounds in pharmaceutical applications. Stereoselective strategies are crucial for controlling the spatial orientation of substituents, which in turn dictates the biological activity of the molecule. Various methods have been developed to achieve high levels of stereocontrol in the synthesis of substituted piperidines.

One common approach involves the use of chiral auxiliaries or catalysts. For instance, the diastereoselective reduction of a tetrasubstituted double bond in a piperidine β-enamino ester has been reported for the synthesis of methyl (2S, 2'R)-2-piperidin-2-ylpropanoate researchgate.net. This method demonstrates how existing chirality in a starting material can direct the formation of new stereocenters. Another strategy is the use of metal-catalyzed cyclization reactions with chiral ligands. nih.gov For example, an enantioselective approach to alkene cyclization using a palladium catalyst with a novel pyridine-oxazoline ligand has been developed. nih.gov

Asymmetric synthesis of piperidines can also be achieved through methods like the nitro-Mannich reaction followed by reductive cyclization. This approach allows for the control of stereochemistry which is retained during the cyclization step. mdpi.com Furthermore, the development of modular approaches, such as the catalytic asymmetric synthesis of optically pure 1,2-diols and 1,3-diols, highlights the potential for creating chiral building blocks that can be incorporated into more complex molecules like the target compound's analogs. nih.gov The growing need for new chiral ligands and building blocks has spurred the development of innovative strategies to obtain enantiopure catalysts, often incorporating chirality from naturally occurring compounds. mdpi.com

| Method | Key Feature | Stereocontrol | Reference |

| Diastereoselective Reduction | Reduction of piperidine β-enamino ester | High diastereoselectivity | researchgate.net |

| Palladium-Catalyzed Cyclization | Use of a chiral pyridine-oxazoline ligand | Enantioselective | nih.gov |

| Nitro-Mannich/Reduction Cyclization | Diastereoselective Mannich reaction | Retained stereochemistry | mdpi.com |

| Modular Asymmetric Synthesis | Creation of chiral diol building blocks | Enantioselective | nih.gov |

Novel Synthetic Approaches for Structural Analogs Incorporating the Propan-2-ol Moiety

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for the synthesis of structural analogs of this compound. These approaches focus on efficiency, modularity, and the ability to generate diverse molecular architectures.

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. wikipedia.orgacgpubs.orgijpsjournal.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.gov This methodology is highly applicable for connecting a propanol-containing fragment to a piperidine ring.

For instance, a piperidine core could be functionalized with an azide group, while a propan-2-ol moiety could be attached to a terminal alkyne. The subsequent CuAAC reaction would efficiently link these two building blocks. The resulting triazole ring is not just a linker but can also be considered a bioisostere of an amide bond, offering increased stability against hydrolysis. nih.gov This modular approach allows for the rapid synthesis of a library of analogs by varying the starting materials. Click chemistry has been widely used in polymer synthesis and bioconjugation, demonstrating its versatility and robustness. acgpubs.orgijpsjournal.comnih.gov

| Click Reaction Type | Reactants | Linkage Formed | Key Advantages |

| CuAAC | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High yield, biocompatible, stable linkage wikipedia.org |

| SPAAC | Azide, Strained Alkyne | 1,2,3-triazole | Copper-free, suitable for biological systems wikipedia.org |

| SuFEx | Sulfonyl Fluoride, Nucleophile (Amine/Alcohol) | Sulfonyl derivative | Forms highly stable covalent bonds |

Oxidative cyclization methods provide a powerful tool for the construction of the piperidine ring. These reactions often involve the formation of a carbon-nitrogen bond through an intramolecular process initiated by an oxidizing agent. For example, an oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can form substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle.

Another notable technique is the oxidative Mannich cyclization, which has been used for the stereocontrolled synthesis of highly functionalized piperidines. acs.org This approach often involves the generation of an N-acyliminium ion intermediate which then undergoes cyclization. Furthermore, radical cyclization methods can also be employed. For instance, a cobalt(II) catalyzed radical intramolecular cyclization of linear amino-aldehydes is effective for producing various piperidines. nih.govmdpi.com

Jocic-type reactions, which typically involve the reaction of a haloform with a strong base to form a dihalocarbene or a related species that then reacts with a nucleophile, have been adapted for the synthesis of heterocyclic compounds. Modified Jocic reactions have been successfully employed to transform enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones with little to no loss of stereochemical integrity. rsc.orgresearchgate.net This methodology can be extended to the synthesis of piperidine derivatives. The reaction of these trichloromethyl carbinols with appropriate amines can lead to the formation of amino-amides, which are valuable pharmaceutical building blocks. researchgate.net This approach offers a convenient two-step, one-carbon homologation of primary alcohols or a reductive one-carbon homologation of aldehydes. researchgate.net

Reaction Mechanisms and Kinetics in Synthesis

Understanding the reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and achieving desired outcomes. Mechanistic investigations provide insights into the formation of intermediates and transition states, which govern the reaction's rate and selectivity.

Many synthetic routes towards piperidine derivatives proceed through electrophilic intermediates. For example, the formation of N-acyliminium ions is a key step in oxidative cyclization reactions. acs.org These intermediates are highly electrophilic and readily undergo nucleophilic attack to form the cyclic product. The stereochemical outcome of such reactions is often dictated by the conformation of the N-acyliminium ion intermediate.

Mechanistic studies on the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines and piperidines have proposed a catalytic cycle involving Cu(I)/Cu(II) pathways. acs.org These studies, which include the isolation of relevant fluorinated copper intermediates, help to elucidate the role of the catalyst and the nature of the reactive species. Kinetic investigations, often using techniques like UV-vis spectrophotometry, can determine the rate-determining step of a reaction. ajgreenchem.com For example, in a multi-component synthesis of substituted piperidines, it was found that the initial condensation step was the rate-determining step. ajgreenchem.com Such studies allow for the rational selection of solvents and catalysts to enhance reaction rates and efficiency. ajgreenchem.com

| Intermediate | Reaction Type | Mechanistic Insight |

| N-acyliminium ion | Oxidative Mannich Cyclization | Controls stereoselectivity through its conformation acs.org |

| Benzyl cation | Electrophilic Cyclization | Rapid reaction with tosylamide to form heterocycle nih.gov |

| (Thiomethyl)methyl carbenium ion | Reaction with homoallylic amines | Generates 4-chloropiperidines organic-chemistry.org |

| Radical anion | Electroreductive Cyclization | Nucleophilic attack on dihaloalkane followed by further reduction beilstein-journals.org |

Role of Acid Catalysis in Derivatization

Acid catalysis plays a pivotal role in the derivatization of this compound and its analogs, facilitating a variety of chemical transformations at both the piperidine nitrogen and the tertiary alcohol. The presence of these two functional groups allows for a range of reactions that can be initiated or accelerated by the addition of an acid catalyst. These reactions are fundamental in modifying the structure of the parent compound to produce a diverse array of derivatives with potentially altered physicochemical properties and biological activities.

The primary mechanisms by which acid catalysis influences derivatization of this compound involve the protonation of the lone pair of electrons on the nitrogen atom of the piperidine ring or the oxygen atom of the hydroxyl group. Protonation of the nitrogen atom can modulate its nucleophilicity and its role in subsequent reactions. Protonation of the hydroxyl group transforms it into a good leaving group (water), thereby promoting reactions such as dehydration and substitution.

One of the most common applications of acid catalysis in the synthesis of this compound is in the deprotection of the piperidine nitrogen. In many synthetic routes, the piperidine nitrogen is protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The final step in such syntheses is the removal of this protecting group, which is typically achieved through acidolysis. google.com For instance, hydrochloric acid is used to cleave the Boc group, yielding the hydrochloride salt of this compound. google.com This acid-catalyzed deprotection is a critical step in obtaining the final, unprotected compound.

The tertiary alcohol of this compound is also susceptible to acid-catalyzed reactions. A notable example is dehydration, where heating the compound in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, can lead to the elimination of a water molecule to form an alkene. The mechanism for the acid-catalyzed dehydration of a tertiary alcohol like this compound involves the initial protonation of the hydroxyl group to form an oxonium ion. This is followed by the departure of a water molecule to generate a stable tertiary carbocation. Finally, a proton is abstracted from an adjacent carbon atom by a base (such as water or the conjugate base of the acid catalyst) to form a double bond.

Furthermore, acid catalysis is instrumental in the esterification of the tertiary alcohol. While the esterification of tertiary alcohols can be challenging due to steric hindrance, it can be achieved under acidic conditions with a carboxylic acid or its derivative. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

The piperidine nitrogen, being a secondary amine, can undergo acid-catalyzed N-alkylation. While N-alkylation is often carried out under basic conditions, acid catalysis can be employed in certain contexts, for example, in reductive amination reactions. In such a process, the piperidine nitrogen could react with an aldehyde or ketone in the presence of an acid catalyst to form an iminium ion, which is then reduced to the N-alkylated product.

The table below summarizes the key roles of acid catalysis in the derivatization of this compound.

| Reaction Type | Functional Group Involved | Role of Acid Catalyst | Typical Acid Catalysts |

| Deprotection (Acidolysis) | N-Boc protected piperidine | Protonation and cleavage of the protecting group. | Hydrochloric acid (HCl), Trifluoroacetic acid (TFA) |

| Dehydration | Tertiary alcohol | Protonation of the hydroxyl group to form a good leaving group (H₂O), facilitating elimination. | Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄) |

| Esterification | Tertiary alcohol | Protonation of the carboxylic acid, increasing its electrophilicity for attack by the alcohol. | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |

| N-Alkylation (Reductive Amination) | Piperidine nitrogen | Catalyzes the formation of an iminium ion intermediate from the amine and a carbonyl compound. | Mild acids |

The choice of acid catalyst and reaction conditions is crucial and depends on the desired transformation and the sensitivity of the starting material and product to acidic environments. The strategic use of acid catalysis enables the targeted modification of this compound, providing access to a wide range of derivatives for further study.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the unambiguous assembly of the molecular skeleton.

For "2-(Piperidin-4-yl)propan-2-ol", ¹H NMR spectroscopy confirms the presence and connectivity of all proton environments. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different proton groups within the molecule. chemicalbook.com The two methyl groups of the propan-2-ol moiety are equivalent and appear as a sharp singlet, while the protons on the piperidine (B6355638) ring show more complex signals due to their differing chemical environments and spin-spin coupling with neighboring protons. chemicalbook.comdocbrown.info

Table 1: Experimental ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂-C-OH | 1.18 | Singlet | 6H |

| Piperidine Ring CH₂ & CH | 1.26-1.42 | Multiplet | 3H |

| Piperidine Ring CH₂ | 1.74-1.80 | Multiplet | 2H |

| Piperidine Ring CH₂ (axial) | 2.57-2.64 | Multiplet | 2H |

| Piperidine Ring CH₂ (equatorial) | 3.14-3.22 | Multiplet | 2H |

| NH | 3.48 | Singlet | 1H |

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| (C H₃)₂-C-OH | ~25-30 |

| C2' & C6' (Piperidine) | ~45-50 |

| C3' & C5' (Piperidine) | ~25-30 |

| C4' (Piperidine) | ~40-45 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of "this compound" is C₈H₁₇NO, corresponding to a monoisotopic mass of approximately 143.13 g/mol . chemicalbook.comcymitquimica.com

In a typical electron ionization (EI) mass spectrum, the compound would first form a molecular ion ([M]⁺) at m/z 143. The stability of this molecular ion can vary, and it may undergo fragmentation to produce smaller, characteristic ions. whitman.edu Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bond between the piperidine ring and the propan-2-ol group can break. Similarly, alpha-cleavage next to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines, often involving the loss of the largest alkyl group. scielo.brmiamioh.edu

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment ion at [M-18]⁺. libretexts.org

Loss of a Methyl Group: Cleavage of a methyl group from the tertiary alcohol would result in an [M-15]⁺ ion. docbrown.info

Piperidine Ring Fragmentation: The piperidine ring itself can open and fragment, producing a series of ions characteristic of this heterocyclic system. scielo.br

The most abundant fragment ion in the spectrum is known as the base peak. For tertiary alcohols, a prominent peak often arises from the cleavage of a C-C bond adjacent to the oxygen, forming a stable oxonium ion. libretexts.orgdocbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 128 | [C₈H₁₄N]⁺ | Loss of CH₃ |

| 125 | [C₈H₁₅O]⁺ | Loss of H₂O |

| 98 | [C₅H₁₀N]⁺ | Rupture of piperidine ring and loss of C₃H₇O |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the propan-2-ol group |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a molecular "fingerprint" and identifying the functional groups present. docbrown.info

The IR spectrum of "this compound" is expected to show several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgucalgary.ca

N-H Stretch: A moderate, sharp absorption around 3300-3500 cm⁻¹ is expected for the secondary amine in the piperidine ring. This may overlap with the O-H band. libretexts.orgucalgary.ca

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) arise from the stretching vibrations of the C-H bonds in the alkyl portions of the molecule. masterorganicchemistry.com

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region corresponds to the stretching of the tertiary alcohol C-O bond. libretexts.org

Raman spectroscopy would provide complementary information. While C-H and O-H stretching modes are also visible, the more symmetric and less polar bonds, such as C-C backbone vibrations, often produce stronger Raman signals than IR absorptions.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate |

| C-H Stretch | Alkane | 2850 - 2960 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Moderate |

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice. tandfonline.com

To date, the single-crystal X-ray structure of "this compound" has not been reported in the surveyed literature. If a suitable single crystal could be grown, XRD analysis would confirm the chair conformation of the piperidine ring, which is the most stable arrangement for this system. acs.org It would also determine the orientation (axial or equatorial) of the propan-2-ol substituent on the piperidine ring. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amine groups, which dictate the crystal packing.

Computational Chemistry and Modeling

Computational methods, particularly quantum chemistry calculations, provide theoretical insights into molecular properties that complement experimental data. These models can predict geometries, electronic structures, and spectroscopic properties, aiding in the interpretation of experimental results.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. tandfonline.comresearchgate.net By approximating the solutions to the Schrödinger equation, DFT calculations can determine the lowest energy conformation (optimized geometry) of a molecule.

For "this compound", DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to:

Optimize Molecular Geometry: The calculations would predict bond lengths and angles and confirm that the piperidine ring adopts a stable chair conformation. researchgate.net It would also determine the preferred rotational position of the propan-2-ol group.

Calculate Vibrational Frequencies: Theoretical IR and Raman spectra can be calculated. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra.

Analyze Electronic Properties: DFT can be used to calculate the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.com This information provides insight into the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

While specific DFT studies on "this compound" are not available in the reviewed literature, numerous studies on substituted piperidines demonstrate the power of this approach to accurately model their structural and electronic properties. tandfonline.comacs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

A computational study on this compound would calculate the energies of these orbitals and map their spatial distribution. This would reveal which atoms or regions of the molecule are most likely to be involved in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data is currently available in the public domain.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net An MEP map for this compound would highlight the electron-rich oxygen and nitrogen atoms as likely sites for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized orbitals. uni-muenchen.de It examines donor-acceptor interactions, which are quantified by second-order perturbation theory to reveal hyperconjugative effects and charge delocalization. uni-muenchen.de This analysis for this compound would quantify the strength of its chemical bonds, the hybridization of its atoms, and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, offering deep insight into its electronic stability.

Conformational Analysis and Energy Landscapes

Due to the flexibility of the piperidine ring and the rotatable bond connecting it to the propan-2-ol group, this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles to identify the most stable, low-energy conformers. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. An energy landscape plot would visualize the relative energies of different conformers and the energy barriers for interconversion between them.

Solvent Effects on Electronic and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Computational studies often employ solvent models (either implicit or explicit) to predict how a solvent's polarity and hydrogen bonding capacity might alter the molecule's electronic structure, geometry, and spectroscopic signatures (like UV-Vis absorption). For this compound, with its polar alcohol and amine functional groups, solvent effects are expected to be significant, particularly in protic solvents.

Mechanistic Studies of Biological Interactions and Pharmacological Relevance

Enzymatic Inhibition and Modulatory Activities

Research into 2-(Piperidin-4-yl)propan-2-ol has revealed its capacity to interact with and inhibit specific enzymes, as well as modulate inflammatory pathways. These activities are central to its potential therapeutic applications.

One of the most well-documented activities of compounds containing the this compound scaffold is the inhibition of 17β-Hydroxysteroid Dehydrogenase Type 5, an enzyme also known as aldo-keto reductase 1C3 (AKR1C3). This enzyme is a critical player in the biosynthesis of potent androgens and is implicated in the progression of hormone-dependent diseases such as castration-resistant prostate cancer.

Derivatives of this compound have been identified as potent and selective inhibitors of AKR1C3. The development of these inhibitors often involves a scaffold hopping approach from known non-selective inhibitors like flufenamic acid to achieve greater potency and selectivity. The inhibitory activity of these compounds is attributed to their specific binding within the active site of the AKR1C3 enzyme.

The selectivity of these inhibitors for AKR1C3 over other isoforms, such as AKR1C1 and AKR1C2, is a crucial aspect of their therapeutic potential. While the AKR1C isoforms share a high degree of sequence homology, subtle differences in their active site architecture are exploited by these inhibitors to achieve selectivity. For instance, the SP1 sub-pocket of AKR1C3 is larger than in other isoforms, which can accommodate specific structural features of the inhibitors, leading to preferential binding. Computational modeling and X-ray crystallography studies of related compounds have shown that interactions with key residues such as Tyr55 and His117 in the catalytic site are important for inhibition. The selectivity for AKR1C3 is critical, as the inhibition of other isoforms like AKR1C2 could have undesirable effects due to their role in androgen inactivation.

Table 1: Isoform Selectivity of Representative AKR1C3 Inhibitors with Piperidine-like Scaffolds

| Compound | Target Enzyme | IC50 (nM) | Selectivity over AKR1C2 (fold) | Reference |

|---|---|---|---|---|

| SN33638 | AKR1C3 | 13 | >300 | nih.gov |

| ASP9521 | AKR1C3 | ~10 | >100 | nih.gov |

| Compound 26 | AKR1C3 | 100 | ~1000 | nih.gov |

This table presents data for compounds with similar structural features to illustrate the principle of isoform selectivity.

AKR1C3 plays a pivotal role in the conversion of the weak androgen, androstenedione, to the potent androgen, testosterone (B1683101). In the context of castration-resistant prostate cancer, the intratumoral production of androgens can continue to drive tumor growth despite low systemic androgen levels. By inhibiting AKR1C3, this compound derivatives can block this critical step in androgen biosynthesis.

Studies in prostate cancer cell lines, such as LNCaP, have demonstrated that inhibition of AKR1C3 leads to a reduction in the conversion of androstenedione to testosterone. This, in turn, can lead to decreased levels of dihydrotestosterone (DHT), the most potent androgen, thereby reducing the activation of the androgen receptor and inhibiting the proliferation of cancer cells. The inhibition of this pathway is a key strategy in the development of new therapies for hormone-dependent prostate cancer.

Table 2: Effect of AKR1C3 Inhibition on Androgen Conversion

| Cell Line | Precursor | Product | Inhibitor Effect |

|---|---|---|---|

| LNCaP | Androstenedione | Testosterone | Significant reduction in conversion |

| LNCaP | Androstenedione | Dihydrotestosterone (downstream) | Significant reduction in formation |

This table summarizes the general findings from studies on AKR1C3 inhibition in prostate cancer cells.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). Aberrant activation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.

While direct studies on this compound are limited in the publicly available literature, compounds containing a piperidine (B6355638) moiety have been investigated as inhibitors of the NLRP3 inflammasome. The general mechanism of NLRP3 inhibition by small molecules can involve several strategies, including blocking the ATPase activity of the NACHT domain, preventing the oligomerization of the NLRP3 protein, or interfering with upstream signaling events that lead to inflammasome activation.

Inhibition of the NLRP3 inflammasome assembly prevents the activation of caspase-1, which is the enzyme responsible for cleaving pro-IL-1β into its active, secreted form. Consequently, effective NLRP3 inhibitors significantly reduce the release of IL-1β from immune cells in response to various inflammatory stimuli. Several piperidine-containing compounds have been shown to suppress IL-1β secretion in cellular assays, indicating their potential as anti-inflammatory agents.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for identifying the binding sites of small molecule inhibitors on their protein targets. For the NLRP3 inflammasome, the NACHT domain, which contains the ATP binding site, is a common target for inhibitors.

While specific computational studies for this compound with NLRP3 were not identified in the searched literature, general computational approaches for NLRP3 inhibitors involve docking candidate molecules into the ATP-binding pocket of the NACHT domain. These simulations help to predict the binding affinity and identify key amino acid residues that form interactions with the inhibitor. Residues within the Walker A and Walker B motifs of the NACHT domain are often crucial for ligand binding. Such computational insights are invaluable for the rational design and optimization of novel and potent NLRP3 inhibitors.

Cholinergic System Modulation (e.g., Acetylcholinesterase, Butyrylcholinesterase Inhibition)

There is no specific data in the provided search results detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

The piperidine nucleus, however, is a key structural component in various compounds designed as cholinesterase inhibitors. For instance, certain piperidine alkaloids and their semi-synthetic analogues have been shown to inhibit rat brain acetylcholinesterase. nih.gov Research into dual-target inhibitors for Alzheimer's disease has also focused on derivatives containing a piperidine skeleton, which have demonstrated inhibitory effects on both AChE and BChE. nih.govmdpi.com These compounds typically feature the piperidine ring as a central scaffold that interacts with key amino acid residues within the active sites of these enzymes. nih.gov For example, kinetic studies on some piperidine derivatives have identified them as mixed-type inhibitors of AChE. nih.gov The development of dual-acting ligands that combine histamine H3 receptor antagonism with cholinesterase inhibition often incorporates a piperidine moiety to achieve the desired pharmacological profile. nih.gov

Table 1: Cholinesterase Inhibition by Select Piperidine Derivatives

| Compound Class | Target Enzyme(s) | Observed Effect |

|---|---|---|

| Piperidine Alkaloids | Acetylcholinesterase (AChE) | Inhibition, with some analogues showing selectivity over Butyrylcholinesterase (BuChE). nih.gov |

| Biphenyl-Piperidine Derivatives | AChE and BuChE | Dual inhibition, with specific derivatives showing potent activity against both enzymes. nih.govmdpi.com |

This table is for illustrative purposes based on the general activity of piperidine-containing compounds and does not include data for this compound.

Other Enzymatic Targets

Specific research identifying other enzymatic targets for this compound is not available in the search results. Enzymes are a major focus for drug development, and various piperidine-containing structures have been investigated for their effects on a wide range of enzymatic systems. mdpi.com However, without dedicated studies, the enzymatic interaction profile of this compound remains uncharacterized.

Receptor Binding and Agonist/Antagonist Activities

Dopamine Receptor Antagonism

No studies were found that specifically evaluate the dopamine receptor antagonist activity of this compound.

The piperidine scaffold is a well-established pharmacophore in the design of dopamine receptor antagonists, particularly for the D2-like (D2, D3, D4) receptor family. wikipedia.org Numerous antipsychotic medications incorporate a piperidine ring. wikipedia.org Research has focused on developing potent and selective D4 receptor antagonists based on piperidine and benzyloxypiperidine scaffolds for potential therapeutic applications. nih.govnih.gov These compounds are designed to fit into the binding pocket of the receptor, with the piperidine nitrogen often playing a crucial role in forming key interactions.

Histamine Receptor Modulation

Direct evidence for the modulation of histamine receptors by this compound is absent from the reviewed literature.

Nonetheless, the piperidine ring is a critical structural element in many histamine receptor ligands. It is particularly prevalent in the development of antagonists for the histamine H3 receptor, which are being investigated for various neurological conditions. nih.gov Dual-acting ligands targeting both the histamine H3 and sigma-1 receptors have been synthesized using a piperidine framework as a foundational component to achieve high-affinity binding. nih.govacs.org

Calcitonin Gene-Related Peptide Receptor Antagonism

There is no information available from the search results regarding the activity of this compound as a calcitonin gene-related peptide (CGRP) receptor antagonist.

The CGRP receptor has become a significant target for the treatment of migraines, with a class of small-molecule antagonists known as "gepants" being developed. wikipedia.orgnih.gov While the chemical structures of these antagonists vary, some incorporate cyclic amine structures like piperidine to fulfill the necessary structural and electronic requirements for receptor binding and antagonism. nih.gov

TRPC6 Channel Inhibition

The inhibitory effect of this compound on Transient Receptor Potential Canonical 6 (TRPC6) channels has not been documented in the available scientific literature.

TRPC channels are non-selective cation channels, and their inhibitors are being explored for various therapeutic applications. nih.gov The inhibition of native TRPC6 channels can be influenced by various molecules, including certain phospholipids. nih.gov While a range of chemical compounds can block TRPC channel activity, specific data linking this action to this compound is currently lacking.

Cellular and Molecular Mechanisms of Action

The therapeutic potential of this compound and its analogs is deeply rooted in their interactions at the cellular and molecular level. Understanding these mechanisms is crucial for the development of new and improved therapeutic agents.

Interactions with Biological Targets at the Molecular Level

The piperidine moiety is a key structural feature present in numerous pharmaceuticals, highlighting its importance in drug design. Derivatives of this compound have been investigated for their affinity towards various biological targets. For instance, computational analysis of 2-piperidin-4-yl-acetamide derivatives has shed light on their interactions with the hERG potassium channel and the melanin-concentrating hormone receptor-1 (MCH R1). nih.gov These studies indicate that hydrophobic properties on the van der Waals surface of these molecules are favorable for binding to both targets. nih.gov

Molecular docking studies of other piperidine derivatives, such as 4-oxypiperidine ethers, have identified key interactions within the histamine H3 receptor (hH3R) binding pocket. These interactions include π–π stacking with aromatic residues like tryptophan and phenylalanine, a salt bridge with aspartic acid, and cation–π interactions with tyrosine and phenylalanine via the protonated nitrogen of the piperidine ring. nih.gov Such detailed molecular interactions are fundamental to the rational design of potent and selective ligands.

Impact on Cellular Signaling Pathways

The engagement of this compound derivatives with their biological targets can trigger a cascade of intracellular signaling events. While direct studies on the parent compound are limited, the broader class of piperidine-containing molecules has been shown to modulate various signaling pathways. For example, sigma and serotonin receptor binding by 2-(piperidin-3-yl)phthalimides has been linked to the regulation of pro- and anti-inflammatory cytokines, including TNF-α, IL-2, IL-6, and IL-10. nih.gov This suggests a potential role in modulating inflammatory responses through pathways involving transcription factors like NF-κB. nih.gov

Furthermore, the activation of G protein-coupled receptors (GPCRs), a common target for piperidine-containing drugs, can influence major signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway and the PI3K/Akt pathway. nih.gov These pathways are critical regulators of cell growth, differentiation, and survival. nih.gov For instance, the ERK1/2 signaling pathway, a component of the MAPK cascade, is often associated with pro-survival signals. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are instrumental in optimizing the biological potency of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for enhanced activity and selectivity.

In the case of 2-piperidin-4-yl-acetamide derivatives, QSAR models have demonstrated that the presence of polar or electronegative groups is detrimental to both MCH R1 antagonistic and hERG blocking activities. nih.gov Conversely, the presence of flexible aromatic rings favors hERG blocking activity, while the van der Waals volume, shape, and flexibility of the molecules are important for MCH R1 antagonism. nih.gov

For a series of 4-azaindole-2-piperidine derivatives, SAR exploration revealed that introducing unsaturation in the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org Additionally, a preference for electron-rich aromatics in the amide portion of the molecule was observed, with electron-deficient analogs showing inactivity. dndi.org

The following table summarizes key SAR findings for various piperidine derivatives:

| Compound Series | Key SAR Findings | Impact on Activity |

| 2-Piperidin-4-yl-acetamide derivatives | Hydrophobic surface properties are favorable; polar groups are detrimental. nih.gov | Enhanced MCH R1 antagonism and hERG blocking. nih.gov |

| 4-Azaindole-2-piperidine derivatives | Unsaturation in the piperidine ring; electron-rich aromatic amides. dndi.org | Increased potency against T. cruzi. dndi.org |

| 1,3-Disubstituted 2-propanols | Introduction of a 4-OMe or 3,4-dichloro substituent in the amidic aromatic ring. researchgate.net | Improved BACE-1 inhibitory activity. researchgate.net |

Pharmacokinetic and Metabolic Investigations of Derivatives

The clinical success of a drug candidate is heavily dependent on its pharmacokinetic properties, including its metabolic stability and how it is processed by the body.

Metabolic Stability and Half-Life Profiling

Efforts to improve the therapeutic profile of this compound derivatives have included modifications to enhance their metabolic stability. For instance, in a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, replacing a piperazine ring with a piperidine ring resulted in analogues with improved metabolic stability in rat liver microsomes. nih.gov

Similarly, for 4-azaindole-2-piperidine derivatives, changing the amide portion of the molecule, such as introducing a CF3-pyridyl group, led to a significant increase in metabolic stability in mice. dndi.org This highlights the critical role of specific structural modifications in prolonging the half-life of these compounds.

The table below presents data on the metabolic stability of selected piperidine derivatives:

| Compound/Series | Modification | Outcome |

| 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol derivatives | Replacement of piperazine with piperidine. nih.gov | Improved metabolic stability in rat liver microsomes. nih.gov |

| 4-Azaindole-2-piperidine derivatives | Introduction of a CF3-pyridyl amide. dndi.org | Greater metabolic stability in mice. dndi.org |

| 4-Azaindole-2-piperidine derivatives | Introduction of a para-fluoro analog. dndi.org | Increased metabolic stability in mouse liver microsomes. dndi.org |

Drug Metabolism and Enzyme Inhibition (e.g., CYP, hERG)

The potential for drug-drug interactions and cardiotoxicity are significant considerations in drug development. Therefore, assessing the interaction of new compounds with drug-metabolizing enzymes and ion channels is crucial.

Derivatives of this compound have been studied for their effects on cytochrome P450 (CYP) enzymes and the human Ether-à-go-go-Related Gene (hERG) potassium channel. As mentioned earlier, computational studies on 2-piperidin-4-yl-acetamide derivatives have investigated the physicochemical features responsible for hERG blocking activity. nih.gov These studies aim to guide the design of new bioactive molecules with reduced or no hERG liability, thereby avoiding potential cardiotoxic side effects. nih.gov The presence of flexible aromatic rings was found to be a favorable feature for hERG blocking, providing a clear structural alert for medicinal chemists. nih.gov

Applications in Advanced Materials and Chemical Intermediates

Role as a Precursor in Complex Molecule Synthesis

The dual reactivity of 2-(Piperidin-4-yl)propan-2-ol, stemming from its nucleophilic nitrogen atom and the hydroxyl group, makes it a strategic starting point for the synthesis of elaborate organic compounds. sigmaaldrich.com The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active molecules. smolecule.comnih.govossila.com

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). mallakchemicals.com Its structure forms the core of molecules designed for specific biological targets. A notable example is its use in the development of novel and selective enzyme inhibitors. Research has shown that the this compound moiety is a central component in the structure of potent inhibitors for type 5 17β-hydroxysteroid dehydrogenase, an enzyme implicated in hormone-dependent diseases. chemchart.com In this context, the piperidine nitrogen is typically functionalized, for instance, through acylation, to connect the core to other pharmacophoric groups, such as an indole (B1671886) ring system. chemchart.com

The production of this intermediate for industrial applications has been optimized. A patented preparation method highlights its importance, involving a multi-step synthesis that is simple to operate, provides a high yield, and is cost-effective for large-scale production. google.com This process typically involves the protection of the piperidine nitrogen, followed by reaction with a methyl Grignard reagent and subsequent deprotection to yield the final intermediate. google.com

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| S1: Protection | Amino-protection reaction on a 4-piperidine formate (B1220265) raw material. | Boc anhydride, Triethylamine | To protect the reactive N-H group during the subsequent step. |

| S2: Alkylation | Ester group alkylation to create the 2-propanol structure. | Methyl Grignard reagent (e.g., CH₃MgCl) | To add two methyl groups to the ester carbonyl, forming the tertiary alcohol. |

| S3: Deprotection | Acidolysis reaction to remove the Boc protecting group. | Hydrochloric acid | To restore the secondary amine and yield the hydrochloride salt of the target compound. |

While specific examples in agrochemical synthesis are less documented, the prevalence of piperidine-containing compounds in this sector suggests the potential for this compound to serve as an intermediate for novel pesticides and herbicides. ossila.com

Building Block for Heterocyclic Compounds

As a functionalized heterocycle, this compound is an ideal building block for constructing more complex, often polycyclic, heterocyclic systems. nih.govnih.gov The secondary amine allows for a range of transformations, including N-alkylation, N-arylation, and N-acylation, which attach the piperidine ring to other molecular fragments. nih.gov The hydroxyl group can also be used as a handle for further reactions, such as etherification or esterification, although its tertiary nature imparts significant steric hindrance.

The synthesis of pharmaceutical candidates often involves leveraging the N-H bond of the piperidine ring. For example, coupling the piperidine nitrogen with a carboxylic acid on another heterocyclic ring (like an indole) forms an amide bond, effectively linking two distinct heterocyclic systems into a single, more complex molecule. chemchart.com This modular approach is fundamental in medicinal chemistry for exploring structure-activity relationships. nih.gov

Polymer Chemistry and Material Science Applications of Derivatives

Derivatives of this compound are valuable in material science, particularly in the creation of functional polymers. The sterically hindered amine characteristic of the piperidine ring is the key feature for these applications, leading to materials with enhanced stability and longevity. tandfonline.comwikipedia.org

Synthesis and Polymerization of Novel (Meth)acrylamides with Hindered Piperidine Moieties

Monomers suitable for polymerization can be synthesized from hindered piperidine amines that possess a hydroxyl group. tandfonline.com By reacting a derivative of this compound with (meth)acryloyl chloride, novel multifunctional (meth)acrylamide monomers can be created. This reaction typically targets a primary or secondary amine attached to the piperidine ring, or the piperidine nitrogen itself, to form a stable amide linkage. tandfonline.com

These specialized monomers, which contain both the hindered piperidine moiety and a polymerizable double bond, can then undergo radical polymerization. tandfonline.com Using initiators like 2,2'-azoisobutyronitrile (AIBN), they can be homopolymerized or copolymerized with other common monomers such as styrene (B11656) or methyl methacrylate. tandfonline.com This process covalently incorporates the hindered piperidine unit into the polymer backbone. tandfonline.comresearchgate.net

| Process | Description | Key Components | Outcome |

|---|---|---|---|

| Monomer Synthesis | Reaction of a hindered piperidine amine with (meth)acryloyl chloride. | Hindered piperidine alcohol, (meth)acryloyl chloride, base. | A polymerizable monomer with a pendant hindered amine group. |

| Radical Polymerization | Homopolymerization or copolymerization of the synthesized monomer. | Monomer, AIBN (initiator), solvent (e.g., dioxane). | A polymer with hindered piperidine moieties chemically bonded to the main chain. |

Development of Materials with Programmed Properties

The primary "programmed property" imparted by incorporating these piperidine derivatives into polymers is enhanced durability against environmental degradation. The hindered amine structure acts as a highly efficient light and thermal stabilizer. wikipedia.orguvabsorber.com Such additives are known as Hindered Amine Light Stabilizers (HALS). bacolor.itbacolor.it

The mechanism of HALS does not involve UV absorption but rather the trapping of free radicals that are formed during the photo-oxidation of the polymer. wikipedia.orglongchangchemical.com The hindered amine is oxidized to an aminoxyl radical, which then scavenges polymer alkyl radicals. This process is cyclic, meaning the HALS compound is regenerated and can participate in stabilization reactions multiple times, leading to long-lasting protection. wikipedia.orguvabsorber.com

By chemically bonding the HALS unit to the polymer chain, as described in the previous section, the stabilizer becomes a permanent part of the material. This prevents common issues with additive-based stabilizers, such as diffusion, migration, and leaching out of the polymer matrix over time. tandfonline.com The resulting materials have programmed longevity and are better suited for applications requiring long-term outdoor exposure and resistance to weathering, such as automotive parts, construction materials, and coatings. bacolor.itbacolor.it

Catalysis and Ligand Design

The molecular structure of this compound, featuring both nitrogen and oxygen donor atoms, gives it the potential to act as a bidentate ligand in coordination chemistry. The piperidine nitrogen and the hydroxyl oxygen can coordinate to a single metal center, forming a stable chelate ring. Such N,O-ligands are widely used in the design of transition metal catalysts. nih.govnih.gov

While specific catalytic applications of this compound itself are not extensively documented, its structural motifs are present in ligands used for various catalytic transformations. Piperidine-based ligands have been successfully complexed with metals like magnesium, zinc, ruthenium, and titanium to create catalysts for reactions such as the ring-opening polymerization of lactide. rsc.orgiaea.org Similarly, amino alcohol ligands are crucial in many catalytic processes, where they influence the activity and selectivity of the metal center. nih.gov

The design of effective ligands is critical for advancing homogeneous catalysis. nih.gov The combination of the rigid piperidine scaffold with the hydroxyl donor group in this compound could offer a unique steric and electronic environment around a coordinated metal. Modification of the piperidine nitrogen could further tune the ligand's properties, making it a potentially valuable scaffold for developing new catalysts for asymmetric synthesis and polymerization reactions. nih.gov

Application in Ligand Synthesis for Organometallic Catalysis (Hypothetical)

The unique combination of a sterically accessible secondary amine and a tertiary alcohol functional group on a piperidine scaffold makes "this compound" a compelling, albeit currently hypothetical, candidate for the synthesis of novel ligands for organometallic catalysis. The nitrogen and oxygen atoms can potentially act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. This structural motif is of significant interest in the development of catalysts for a variety of organic transformations.

Hypothetical Ligand Formation and Complexation:

The synthesis of a potential ligand from "this compound" could be envisaged through the deprotonation of the alcohol and the amine, allowing both the nitrogen and oxygen to coordinate to a metal center (M). The piperidine ring provides a robust and conformationally defined backbone, which can influence the stereochemistry around the metal center.

Step 1: Deprotonation. Treatment of "this compound" with a strong base, such as an organolithium reagent, could deprotonate both the secondary amine and the tertiary alcohol, yielding a dianionic species.

Step 2: Complexation. The resulting dianionic species could then be reacted with a suitable metal precursor, such as a metal halide (e.g., PdCl₂, RuCl₃, RhCl₃), to form a stable organometallic complex. The nitrogen and oxygen atoms would act as a bidentate N,O-ligand.

The general structure of such a hypothetical complex is depicted below:

Where M represents a transition metal and L represents other ligands in the metal's coordination sphere.

Potential Catalytic Applications:

Organometallic complexes featuring N,O-bidentate ligands derived from amino alcohols have been successfully employed in a range of catalytic reactions. By analogy, a complex of "this compound" could hypothetically be active in transformations such as:

Asymmetric Hydrogenation: The chiral environment that could be created around the metal center by this ligand might enable the enantioselective hydrogenation of prochiral substrates like ketones and olefins.

Cross-Coupling Reactions: Palladium complexes with N,O-ligands are known to catalyze various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental in the synthesis of complex organic molecules.

Polymerization: The defined geometry of the complex could influence the stereochemistry of polymerization reactions, for instance, in the ring-opening polymerization of lactide to produce biodegradable polymers. rsc.org

Research Findings on Analogous Systems:

While no direct research on the use of "this compound" as a ligand for organometallic catalysis has been found, studies on similar structures provide a strong basis for these hypothetical applications. For example, pyridinyl alcohols have been extensively investigated as ligands in transition metal-catalyzed reactions. mdpi.com These compounds, which feature a nitrogen-containing heterocycle and an alcohol group, form stable complexes that are active in various catalytic processes. The principles governing the coordination chemistry and catalytic activity of these pyridinyl alcohol-metal complexes could be extrapolated to hypothesize the potential of "this compound"-based catalysts.

The table below summarizes the key structural features of "this compound" that make it a promising, though hypothetical, ligand candidate, and draws parallels with documented ligand types.

| Feature of this compound | Potential Role in Catalysis | Analogous Documented Ligand Type |

| Secondary Amine (Piperidine Nitrogen) | Coordination to a metal center (N-donor) | Amino alcohols, diamines |

| Tertiary Alcohol (-OH group) | Coordination to a metal center (O-donor) | Pyridinyl alcohols, salicylaldimines |

| Piperidine Ring | Provides a rigid and defined steric environment | Chiral backbones in phosphine (B1218219) ligands |

| Potential for Bidentate N,O-Chelation | Formation of a stable 5- or 6-membered chelate ring with a metal, enhancing catalyst stability and influencing reactivity. | Amino-alcohol based catalysts |

Further research would be necessary to synthesize and characterize organometallic complexes of "this compound" and to evaluate their efficacy in the aforementioned catalytic transformations. Such studies would contribute to the expanding field of ligand design and homogeneous catalysis.

Future Research Directions and Unexplored Avenues

Exploration of Novel Derivatization Strategies for Enhanced Selectivity and Potency

The inherent versatility of the 2-(Piperidin-4-yl)propan-2-ol scaffold allows for extensive chemical modification to improve its selectivity and potency towards specific biological targets. Future research should focus on systematic structure-activity relationship (SAR) studies to guide the design of new analogs. Key areas for exploration include:

Stereoselective Synthesis: The chiral centers within derivatives of this compound can significantly influence their pharmacological activity. The development of efficient stereoselective synthetic methods will be crucial to isolate and evaluate individual enantiomers, potentially leading to compounds with improved therapeutic indices.

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic profile and potency.

Scaffold Hopping and Ring System Modification: Exploring alternative heterocyclic ring systems to replace or modify the piperidine (B6355638) core could lead to the discovery of novel chemical entities with unique pharmacological profiles and intellectual property opportunities.

| Strategy | Rationale | Potential Outcome |

| Stereoselective Synthesis | Isolate and test individual enantiomers | Improved potency and reduced off-target effects |

| Bioisosteric Replacement | Optimize physicochemical properties | Enhanced bioavailability and metabolic stability |

| Scaffold Hopping | Discover novel chemical scaffolds | New intellectual property and improved target engagement |

Integrated Omics Approaches for Comprehensive Biological Profiling

To fully understand the mechanism of action and potential therapeutic applications of this compound derivatives, a systems-level understanding of their biological effects is necessary. Integrated omics approaches, including proteomics, metabolomics, transcriptomics, and lipidomics, can provide a comprehensive biological profile.

Proteomics: Can identify the direct protein targets of the compounds and elucidate downstream signaling pathways that are modulated.

Metabolomics: Offers insights into the metabolic perturbations induced by the compounds, potentially revealing novel biomarkers of efficacy or toxicity. osti.govnih.govnih.govresearchgate.net

Transcriptomics: Can reveal changes in gene expression profiles in response to compound treatment, providing a broader understanding of the cellular response.

Lipidomics: Can assess the impact of these compounds on lipid metabolism, which is a crucial aspect of many disease states. osti.govnih.govnih.govresearchgate.net

The integration of these multi-omics datasets will be instrumental in identifying novel therapeutic targets, understanding potential off-target effects, and developing personalized medicine strategies.

Advanced Computational Drug Design and Virtual Screening

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and screening of new chemical entities. For this compound, these approaches can accelerate the discovery of novel derivatives with enhanced properties.

Pharmacophore Modeling and Virtual Screening: Based on the known active conformations of existing derivatives, pharmacophore models can be developed and used to screen large virtual libraries for new compounds with a higher probability of being active.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of novel derivatives to their target proteins, providing insights into the key molecular interactions that govern potency and selectivity. This understanding can then guide the design of more potent analogs.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds can be predicted using computational models. This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles, saving significant time and resources.

| Computational Method | Application | Benefit |

| Pharmacophore Modeling | Virtual screening of compound libraries | Rapid identification of potential hits |

| Molecular Docking | Prediction of binding modes | Rational design of more potent analogs |

| In Silico ADMET | Prediction of pharmacokinetic and toxicity profiles | Early deselection of unfavorable compounds |

Investigation of Emerging Therapeutic Applications Beyond Current Scope

While piperidine derivatives have been explored for a range of therapeutic areas, there remain numerous unexplored opportunities for this compound and its analogs.

Neurodegenerative Diseases: The piperidine scaffold is present in several CNS-active drugs. Future research could explore the potential of this compound derivatives in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease by targeting key pathological pathways.